![molecular formula C11H17ClN2O B14128210 N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide CAS No. 89226-35-7](/img/structure/B14128210.png)
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C11H17ClN2O. It is known for its unique structure, which includes a cyclohexyl ring, a chloro group, and a cyano group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with 2-chloro-2-cyanoethyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other substituted compounds .
Scientific Research Applications
N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound valuable in research .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide
- 2-Chloro-N-(2-cyanoethyl)acetamide
- N-(2-Cyanoethyl)cyclohexylacetamide
Uniqueness
This compound stands out due to its combination of a cyclohexyl ring, chloro group, and cyano group.
Properties
CAS No. |
89226-35-7 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
N-[2-(2-chloro-2-cyanoethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C11H17ClN2O/c1-8(15)14-11-5-3-2-4-9(11)6-10(12)7-13/h9-11H,2-6H2,1H3,(H,14,15) |
InChI Key |
LAXLJQYGHNDNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCCC1CC(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


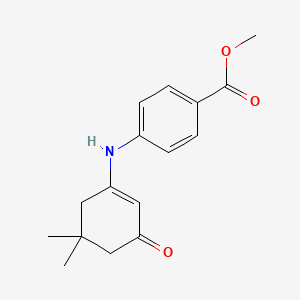
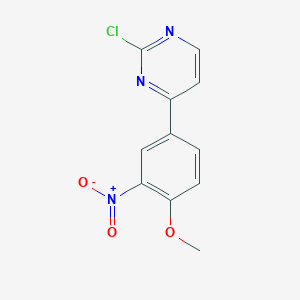
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)
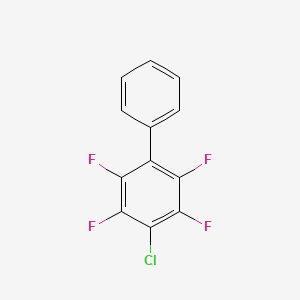


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

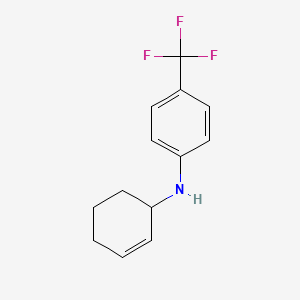
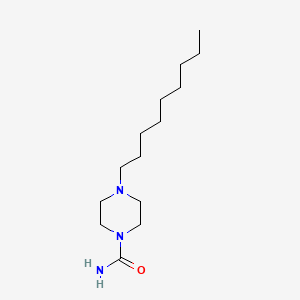
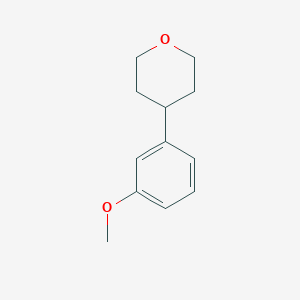
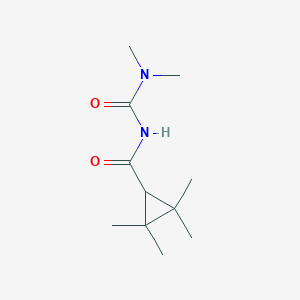
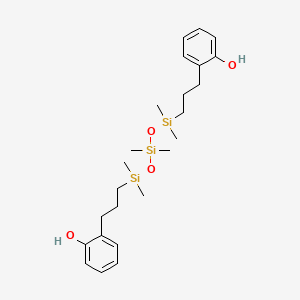
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
